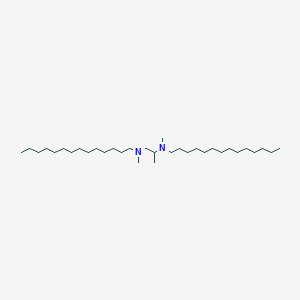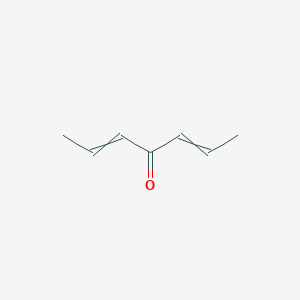
Hepta-2,5-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-2,5-dien-4-one, also known as 2,5-heptadien-4-one, is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is characterized by its unique structure, which includes two double bonds separated by a single bond, and a ketone group at the fourth carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hepta-2,5-dien-4-one can be synthesized through several methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-dimethyl-2,5-heptadien-4-one) as an intermediate . This intermediate can then be further processed to obtain this compound. Another method involves the reaction of appropriate dienes with specific catalysts to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as acetone. The process may include steps like distillation and purification to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which hepta-2,5-dien-4-one exerts its effects involves its conjugated diene structure, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through electrophilic and nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones, affecting the compound’s overall reactivity and function .
Comparaison Avec Des Composés Similaires
2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): An industrially important diene with additional methyl groups.
2,4-Heptadien-1-ol: Contains an alcohol group instead of a ketone
Uniqueness: Hepta-2,5-dien-4-one’s unique combination of a conjugated diene system and a ketone functional group sets it apart from other similar compounds. This structure provides distinct reactivity patterns and makes it a valuable compound for various chemical and industrial applications .
Propriétés
Numéro CAS |
105645-97-4 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hepta-2,5-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3 |
Clé InChI |
XQBYLOYJNLQCLU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



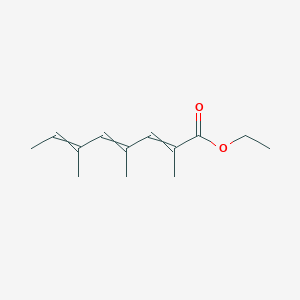
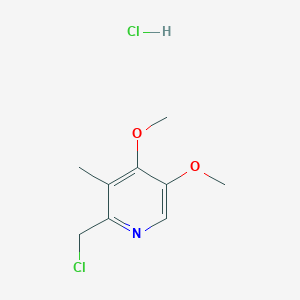
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)

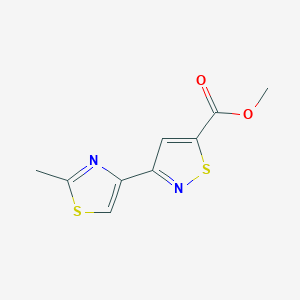
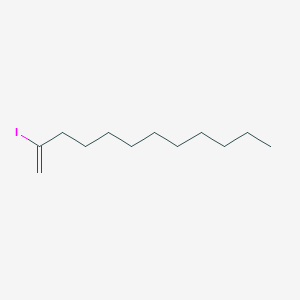

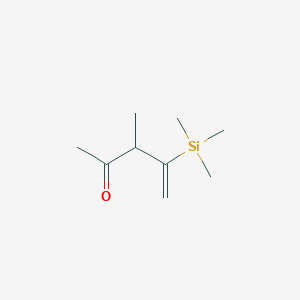
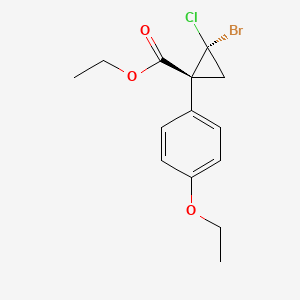
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
